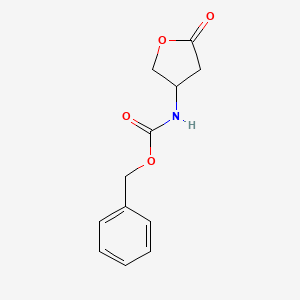

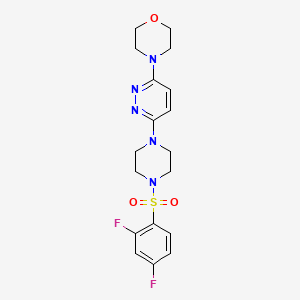

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-3-phenylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

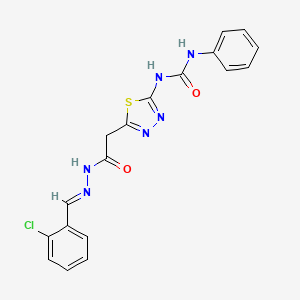

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)butanamide contains a total of 45 atoms; 24 Hydrogen atoms, 17 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-3-phenylpropanamide are not explicitly mentioned in the search results .Applications De Recherche Scientifique

Copper(II)-Catalyzed Remote Sulfonylation of Aminoquinolines

Researchers have developed an efficient method for the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives at the C5 position, utilizing stable and safe sodium sulfinates as sulfide sources. This method generates environmentally benign byproducts and yields a series of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives in moderate to high yields. These derivatives are less odorous and more environmentally friendly compared to previous methods (Xia et al., 2016).

Radioligands for Peripheral Benzodiazepine Receptors

Quinoline-2-carboxamide derivatives have been labeled with carbon-11 as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) with positron emission tomography (PET). These derivatives showed high specific binding to PBR in various organs in rats, suggesting their promise for PBR imaging in vivo (Matarrese et al., 2001).

CFTR Potentiator Discovery

Through high-throughput screening and extensive medicinal chemistry studies, a novel CFTR potentiator, N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor), was discovered. Ivacaftor has been approved by the FDA for the treatment of cystic fibrosis patients carrying specific mutations, showcasing the potential therapeutic applications of quinoline derivatives (Hadida et al., 2014).

Synthesis of Furo[3,2-c]quinolin-4(5H)-one

A new synthesis method for furo[3,2-c]quinolin-4(5H)-one heterocycles has been developed using palladium-catalyzed cyclization, demonstrating the versatility of quinoline derivatives in organic synthesis and the development of heterocyclic compounds (Lindahl et al., 2006).

Azoimine Quinoline Derivatives

Azoimine quinoline derivatives have shown significant antioxidant, anti-inflammatory, and antimicrobial activities, along with DNA and bovine serum albumin (BSA) binding interactions. These findings highlight the potential of quinoline derivatives for developing new therapeutic agents (Douadi et al., 2020).

Mécanisme D'action

The mechanism of action of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-3-phenylpropanamide is not specified in the search results. Given its use in pharmaceuticals and drug discovery, it likely interacts with biological targets, but specific details are not provided.

Propriétés

IUPAC Name |

N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c1-16(2)15-24-20-11-10-19(14-18(20)9-13-22(24)26)23-21(25)12-8-17-6-4-3-5-7-17/h3-7,10-11,14,16H,8-9,12-13,15H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMHEUCYWYSUDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl[(pyrimidin-5-yl)methyl]amine hydrochloride](/img/structure/B2648079.png)

![2-(4-(Methylsulfonyl)phenyl)-1-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2648081.png)

![5-tert-butyl-3-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2648087.png)

amino]thiophene-2-carboxamide](/img/structure/B2648089.png)

![4-[2-(4-Methoxyphenyl)ethyl]piperidine hydrochloride](/img/structure/B2648091.png)

![ethyl 2-(1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2648093.png)